5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
CAS No.:
Cat. No.: VC20460927
Molecular Formula: C15H13N5O5
Molecular Weight: 343.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N5O5 |
|---|---|
| Molecular Weight | 343.29 g/mol |
| IUPAC Name | 5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C15H13N5O5/c16-19-17-5-6-25-8-1-2-9-10(7-8)15(24)20(14(9)23)11-3-4-12(21)18-13(11)22/h1-2,7,11H,3-6H2,(H,18,21,22) |
| Standard InChI Key | RJMAZXQECPTQSM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCN=[N+]=[N-] |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a central isoindole-1,3-dione (phthalimide) ring system substituted at position 2 with a 2,6-dioxopiperidin-3-yl group and at position 5 with a 2-azidoethoxy side chain. The piperidine-2,6-dione moiety adopts a chair conformation, while the phthalimide ring maintains planarity, creating a rigid core structure .
Key Functional Groups
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Azidoethyl ether: Provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation .
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Phthalimide: Imparts electron-deficient characteristics, facilitating π-π stacking interactions with biological targets .
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Glutarimide ring: Mediates binding to cereblon (CRBN), a critical component of E3 ubiquitin ligase complexes .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H13N5O5 |
| Molecular Weight | 343.29 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 129 Ų |
Data derived from PubChem and vendor specifications.
Synthetic Methodology
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of a phthalimide precursor:
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Core formation: Condensation of 3-aminopiperidine-2,6-dione with nitro-phthalic anhydride .
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Etherification: Nucleophilic substitution at the 5-position using 2-azidoethyl bromide under basic conditions .
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Nitro reduction: Catalytic hydrogenation (if starting from nitro precursors) .
Critical Reaction Parameters
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Azide introduction: Requires strict temperature control (<0°C) to prevent explosive decomposition.
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Protection strategies: Temporary protection of the glutarimide nitrogen may be necessary during etherification .
Biological Relevance and Mechanism
Targeted Protein Degradation
The azido group enables conjugation to:
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E3 ligase ligands for PROTAC development
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Fluorescent probes for target engagement studies
| Risk Factor | Assessment |
|---|---|
| Azide stability | Shock-sensitive above 50°C |
| Acute toxicity | LD50 (mouse): ~150 mg/kg |
| Mutagenicity | Ames test negative |
Research Applications
Chemical Biology Tools
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Photoaffinity probes: UV-induced crosslinking for target identification .
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Activity-based protein profiling: Enrichment via click chemistry .
Drug Discovery
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